molecular formula C6H3F2KO3S B15337358 Potassium 2,4-Difluorobenzenesulfonate

Potassium 2,4-Difluorobenzenesulfonate

Cat. No.: B15337358
M. Wt: 232.25 g/mol
InChI Key: HWYPMMGUMIUQDG-UHFFFAOYSA-M
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Description

Potassium 2,4-Difluorobenzenesulfonate is an organofluorine compound characterized by the presence of two fluorine atoms on a benzene ring, which is also sulfonated and potassium-salted. This compound is known for its unique chemical properties and applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Direct Sulfonation: The compound can be synthesized by the direct sulfonation of 2,4-difluorobenzene using concentrated sulfuric acid.

  • Potassium Salt Formation: The resulting benzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature and reactant concentrations is maintained.

  • Continuous Flow Process: Some modern production facilities use continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydroxyl derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms influence the reactivity of the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydroxylated derivatives of the original compound.

  • Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Potassium 2,4-Difluorobenzenesulfonate is utilized in several scientific research areas:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Potassium 2,4-Difluorobenzenesulfonate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

  • Pathways: It may affect metabolic pathways by altering the reactivity of fluorinated intermediates.

Comparison with Similar Compounds

  • Potassium 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-Sulfonate: Another fluorinated sulfonate with different fluorination patterns.

  • Potassium 2,4-Difluoronitrobenzene: Similar in structure but contains a nitro group instead of a sulfonate group.

Uniqueness: Potassium 2,4-Difluorobenzenesulfonate is unique due to its specific fluorination pattern and sulfonation, which confer distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C6H3F2KO3S

Molecular Weight

232.25 g/mol

IUPAC Name

potassium;2,4-difluorobenzenesulfonate

InChI

InChI=1S/C6H4F2O3S.K/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1

InChI Key

HWYPMMGUMIUQDG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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